molecular formula C15H19N9 B2836710 N2,N4,N4-trimethyl-N2-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidine-2,4-diamine CAS No. 2201322-55-4

N2,N4,N4-trimethyl-N2-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidine-2,4-diamine

Cat. No.: B2836710
CAS No.: 2201322-55-4
M. Wt: 325.38
InChI Key: VTXYVPHNIVQMQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N2,N4,N4-trimethyl-N2-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidine-2,4-diamine is a useful research compound. Its molecular formula is C15H19N9 and its molecular weight is 325.38. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Insights

The compound N2,N4,N4-trimethyl-N2-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidine-2,4-diamine is related to a broader class of compounds involving azolo-pyrimidines and azolo-purines, which have been the subject of extensive research due to their diverse potential applications in various fields. A study by Gazizov et al. (2020) explored the synthesis of a new family of fused azolo[1,5-a]pteridines and azolo[5,1-b]purines, demonstrating the versatility of azolo-pyrimidines in creating novel heterocyclic compounds. This work highlighted the methodological advancements in the nitration of azolo-pyrimidines, leading to products with potential applications in material science, pharmaceuticals, and chemical synthesis (Gazizov et al., 2020).

Antimicrobial Applications

Hossain and Bhuiyan (2009) reported on the synthesis and antimicrobial activities of new thieno and furopyrimidine derivatives, highlighting the antimicrobial potential of pyrimidine-based compounds. This research underscores the significance of pyrimidine derivatives, similar to the compound , in developing new antimicrobial agents. The study presents an innovative approach to leveraging the structural features of pyrimidines for antimicrobial efficacy (Hossain & Bhuiyan, 2009).

Metal Chelation and Supramolecular Chemistry

The research by Duong et al. (2011) delves into the design of surrogates for 2,2′-bipyridine, focusing on compounds that incorporate pyrimidine units for metal chelation and the creation of metallotectons. This study is pivotal in understanding the structural and functional versatility of pyrimidine derivatives in supramolecular chemistry and metal coordination, suggesting potential avenues for the development of novel metal-organic frameworks and coordination compounds (Duong et al., 2011).

Therapeutic Potential Against Neglected Tropical Diseases

Salas et al. (2017) explored the leishmanicidal and trypanocidal activity of metal complexes with 1,2,4-triazolo[1,5-a]pyrimidines. This research highlights the therapeutic potential of triazolo-pyrimidine derivatives against leishmaniasis and Chagas disease, two neglected tropical diseases. The study underscores the bioactivity of nitrogen heterocycles, like the compound , and their potential in developing new therapeutic agents for parasitic infections (Salas et al., 2017).

Properties

IUPAC Name

2-N,4-N,4-N-trimethyl-2-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N9/c1-21(2)12-6-7-16-15(18-12)22(3)11-8-23(9-11)14-5-4-13-19-17-10-24(13)20-14/h4-7,10-11H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTXYVPHNIVQMQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1)N(C)C2CN(C2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.